SKA-31, also known as SKA-31, is a synthetic compound that belongs to the class of benzothiazoles. It has gained significant attention in scientific research due to its potent and selective activation of small-conductance (KCa2.1-2.3) and intermediate-conductance (KCa3.1) calcium-activated potassium channels []. These channels play critical roles in various physiological processes, making SKA-31 a valuable tool for investigating their function and exploring its therapeutic potential in several disease models.
Synthesis Analysis
The synthesis of SKA-31 is achieved through a multi-step process starting with the reaction of 2-aminothiophenol with 2-naphthoyl chloride to form N-(2-naphthoyl)-2-aminothiophenol. Subsequent cyclization using phosphorus oxychloride leads to the formation of the desired SKA-31 product []. The detailed reaction conditions and purification methods are described in the original publication.
Molecular Structure Analysis
SKA-31 consists of a fused naphthalene and thiazole ring system with an amino group attached to the thiazole ring. The specific arrangement of these functional groups is critical for its interaction with KCa2/3 channels. Computational modeling and docking studies have provided insights into the binding mode of SKA-31 and its interaction with the calmodulin-binding domain of KCa2/3 channels [].
Mechanism of Action
Vascular Biology:
Endothelial Function: SKA-31 has been shown to improve endothelial function by enhancing endothelium-dependent hyperpolarization-mediated vasodilation in various vascular beds, including coronary, mesenteric, and cerebral arteries [, , , , , , , , , , , , , , ].
Hypertension: Studies in animal models have demonstrated that SKA-31 can lower blood pressure by promoting vasodilation and inhibiting myogenic tone [, , , ].
Atherosclerosis: Preliminary evidence suggests that SKA-31 administration may improve endothelial function and potentially mitigate the development of atherosclerosis in mice [].
Neuroscience:
Ataxia: SKA-31 has shown promising results in ameliorating motor deficits in mouse models of ataxia by enhancing KCa2 channel activity in cerebellar neurons [, ].
Epilepsy: Research indicates that SKA-31 may have anticonvulsant properties by modulating neuronal excitability and calcium dynamics [].
Neurodegenerative Diseases: SKA-31 is being investigated for its potential neuroprotective effects in models of Alzheimer's and Parkinson's disease [].
Immunology:
Immunosuppression: SKA-31 has been shown to suppress T-cell proliferation and cytokine production by activating KCa3.1 channels, suggesting its potential as an immunosuppressant [].
Applications
Urinary Bladder Function: SKA-31 has been found to decrease detrusor smooth muscle excitability and contractility, indicating its potential for treating overactive bladder [].
Cancer Research: Studies suggest that SKA-31, in combination with other drugs, may help overcome Cisplatin resistance in colorectal cancer cells [].
Relevance: NS13001, unlike SKA-31, which displays selectivity for KCa3.1, exhibits selective activation of KCa2.2 and KCa2.3 channels. [, ] This selectivity makes NS13001 a valuable tool for investigating the specific roles of KCa2.2 and KCa2.3 channels.
5-Methylnaphtho[1,2-d]thiazol-2-amine (SKA-111)
Relevance: SKA-111, derived from the optimization of SKA-31's structure, shows a remarkable 123-fold selectivity for KCa3.1 over KCa2.3. [] Although both SKA-111 and SKA-31 activate KCa3.1, SKA-111 exhibits superior selectivity. [] SKA-111's long half-life and brain penetration make it a promising candidate for blood pressure regulation but its effects on heart rate need further investigation. []
5-Methylnaphtho[2,1-d]oxazol-2-amine (SKA-121)
Relevance: Developed from the benzothiazole pharmacophore of SKA-31, SKA-121 demonstrates 41-fold selectivity for KCa3.1 over KCa2.3, making it a more selective activator of KCa3.1 than SKA-31. [, ] Unlike SKA-31, which shows similar potency for both KCa2 and KCa3.1 channels, SKA-121 specifically targets KCa3.1. [] In vivo studies reveal that SKA-121 lowers blood pressure in normotensive and hypertensive wild-type mice but not in KCa3.1-deficient mice, indicating its potential as a therapeutic agent for hypertension. []
Senicapoc
Relevance: In contrast to SKA-31, which activates KCa3.1, Senicapoc acts as a selective inhibitor of this channel. [, ] Although Senicapoc is known to reduce atherosclerosis in Apoe-/- mice, its mechanism differs from SKA-31, which improves endothelial function without affecting lesion density. []
TRAM-34
Relevance: TRAM-34, unlike SKA-31, acts as a blocker of the KCa3.1 channel. [, , , ] While SKA-31 activates these channels to induce vasodilation, TRAM-34 inhibits them, highlighting their contrasting roles. [, , , ]
UCL1684
Relevance: UCL1684 selectively inhibits KCa2.3 channels, contrasting SKA-31's activation of both KCa2.3 and KCa3.1. [] This selectivity makes it a valuable tool for dissecting the individual contributions of KCa2.3 and KCa3.1 in various physiological processes.
Apamin
Relevance: Apamin, unlike SKA-31, acts as a selective blocker of SK channels. [, , , , ] While SKA-31 enhances SK channel activity, apamin inhibits them, highlighting their opposing roles in regulating cellular excitability and other physiological processes. [, , , , ]
Charybdotoxin (ChTX)
Relevance: Charybdotoxin (ChTX), unlike SKA-31, acts as a blocker of potassium channels, including BKCa and, to a lesser extent, KCa3.1. [, ] While SKA-31 primarily targets KCa channels for activation, ChTX's broader inhibitory profile distinguishes its action, affecting both BKCa and KCa3.1 channels. [, ]
NS6180
Relevance: Similar to TRAM-34, NS6180 acts as a potent inhibitor of KCa3.1, contrasting with SKA-31's role as an activator. []
CyPPA
Relevance: CyPPA, in contrast to SKA-31's broader activation of KCa2 and KCa3.1, demonstrates selective activation of KCa2.2 and KCa2.3 channels. [] This selectivity highlights CyPPA as a valuable tool for investigating the specific roles of these SK channel subtypes.
Relevance: RA-2, unlike SKA-31, which is a positive gating modulator, acts as a negative gating modulator of KCa2/3 channels, inhibiting their activity. [] This opposing action makes RA-2 a valuable tool for investigating the physiological roles of these channels by counteracting the effects of activators like SKA-31. [] RA-2 demonstrates nanomolar potency in inhibiting KCa3.1 and shows similar inhibitory effects on all three human KCa2 subtypes. []
Relevance: 13b, in contrast to SKA-31's activation of KCa channels, acts as a potent inhibitor of both KCa3.1 and KCa2.3, exhibiting a more pronounced effect on KCa2.3. [] Notably, the inhibitory action of 13b can be reversed by SKA-31, indicating competing actions on these channels. [] Unlike SKA-31, which primarily affects vascular function, 13b also demonstrates anti-proliferative effects on fibroblasts, suggesting a broader range of potential therapeutic applications. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Taniborbactam is under investigation in clinical trial NCT03840148 (Safety and Efficacy Study of Cefepime/vnrx-5133 in Patients With Complicated Urinary Tract Infections).
Taniborbactam, also known as VNRX-5133, is an injectable broad-spectrum β-lactamase inhibitor combined with a marketed β-lactam antibiotic. It may treat complicated urinary tract infections (cUTI) and complicated intra-abdominal infections (cIAI). VNRX-5133 is a novel β-lactamase inhibitor with potent and selective direct inhibitory activity against both serine- and metallo-β-lactamases.
Tanespimycin is a 19-membered macrocyle that is geldanamycin in which the methoxy substituent attached to the benzoquinone moiety has been replaced by an allylamino group. It is a potent inhibitor of heat shock protein 90 (Hsp90). A less toxic analogue than geldanamycin, it induces apoptosis and displays antitumour effects. It has a role as an antineoplastic agent, a Hsp90 inhibitor and an apoptosis inducer. It is a secondary amino compound, an ansamycin, a carbamate ester, an organic heterobicyclic compound and a member of 1,4-benzoquinones. It is functionally related to a geldanamycin. Tanespimycin, manufactured by Conforma Therapeutics is under development as a small molecule inhibitor of heat shock protein 90 (HSP90). It is developed for the treatment of several types of cancer, solid tumors or chronic myelogenous leukemia. Tanespimycin is a benzoquinone antineoplastic antibiotic derived from the antineoplastic antibiotic geldanamycin. Tanespimycin binds to and inhibits the cytosolic chaperone functions of heat shock protein 90 (HSP90). HSP90 maintains the stability and functional shape of many oncogenic signaling proteins; the inhibition of HSP90 promotes the proteasomal degradation of oncogenic signaling proteins that may be overexpressed by tumor cells.
Tannic acid is a light yellow to tan solid with a faint odor. Sinks and mixes with water. (USCG, 1999) Chinese gallotannin is a tannin. Tannic acid is a polyphenolic compound. It is a type of the commercially available tannins. It acts as a weak acid. Tannic acid is found in the nutgalls formed by insects on twigs of certain oak trees (Quercus infectoria and other Quercus species). It is removed and used as medicine. In the old days it was used as antidote against different poisons. Nowadays, tannic acid is applied topically for the treatment of cold sores, diaper rash, fever blisters and poison ivy. Tannic acid is also taken by mouth and applied directly for bleeding, chronic diarrhea, dysentery, bloody urine, painful joints, persistent coughs, and cancer. Tannic acid is a natural product found in Quercus castaneifolia, Camellia sinensis, and other organisms with data available.
Tanshinone I is an abietane diterpenoid. It has a role as an anticoronaviral agent. Tanshinone I is a natural product found in Salvia miltiorrhiza, Salvia sclarea, and other organisms with data available. See also: Salvia Miltiorrhiza Root (part of).